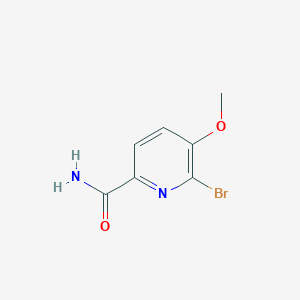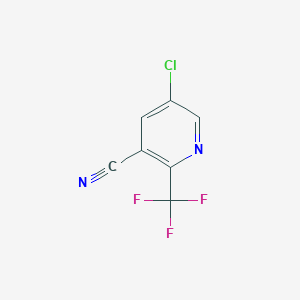![molecular formula C11H16O3 B13670197 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)
1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, featuring methoxy and methoxymethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent etherification. One common method involves the reaction of 1-methoxy-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydride to form the methoxymethoxy derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide to ensure proper mixing and reaction kinetics .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-methylbenzene:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound features a bromo and methoxyethoxy group, differing in its halogen substituent.
Ethene, (2-methoxyethoxy)-:
Uniqueness: Its structure allows for versatile modifications and functionalization, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1-methoxy-2-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H16O3/c1-12-9-14-8-7-10-5-3-4-6-11(10)13-2/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
UORNZRRPBGXWJL-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCCC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


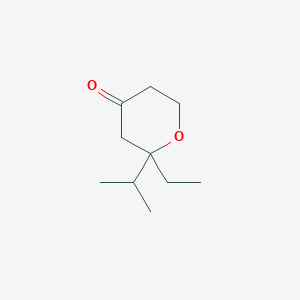
![4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline](/img/structure/B13670129.png)
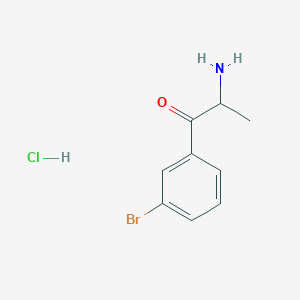
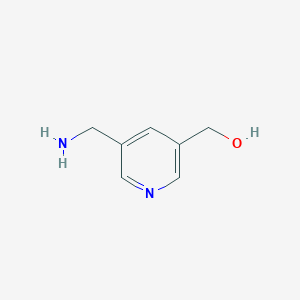
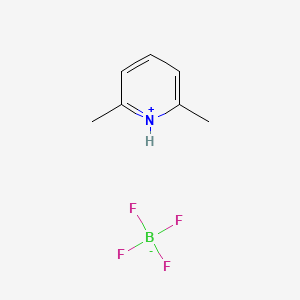
![8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670145.png)
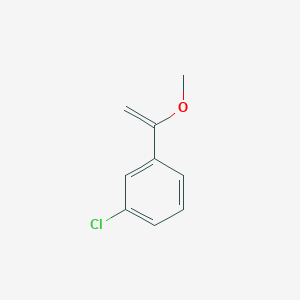
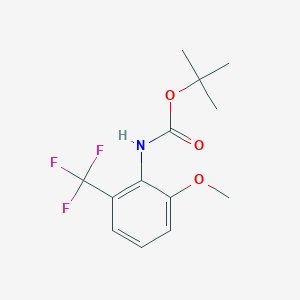

![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
